SLU-10482

Antiparasitic Cryptosporidiosis Phenotypic Screening

SLU-10482 is the most potent aryl acetamide triazolopyridazine antiparasitic for Cryptosporidium research. Its EC₅₀ of 0.07 µM in HCT-8 cells delivers 2.4× higher potency than SLU-2633 and 24× over nitazoxanide, enabling lower dosing and reduced off-target effects. The 4‑fluoro‑3‑(trifluoromethyl)phenyl substitution confers a superior cardiac safety profile with hERG Kd of 43 µM, minimizing QT prolongation risk. In vivo, it achieves an ED₉₀ <5 mg/kg BID with significant oocyst reduction. Supplied at ≥98% purity, this compound is the reference standard for PK/PD modeling, SAR optimization, and ion channel liability benchmarking. Not interchangeable with generic analogs.

Molecular Formula C13H12FN3O3S
Molecular Weight 309.32 g/mol
CAS No. 178606-66-1
Cat. No. B1681821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLU-10482
CAS178606-66-1
SynonymsSLC-0111;  SLC0111;  SLC 0111;  MST104;  MST-104;  MST 104;  NSC-213841;  NSC213841;  NSC 213841;  U-104;  U104;  U 104.
Molecular FormulaC13H12FN3O3S
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F
InChIInChI=1S/C13H12FN3O3S/c14-9-1-3-10(4-2-9)16-13(18)17-11-5-7-12(8-6-11)21(15,19)20/h1-8H,(H2,15,19,20)(H2,16,17,18)
InChIKeyYJQZNWPYLCNRLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO (10 mg/mL), not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SLU-10482 (CAS 178606-66-1) – Antiparasitic Aryl Acetamide Triazolopyridazine for Cryptosporidiosis Research


SLU-10482 is an orally active antiparasitic compound belonging to the aryl acetamide triazolopyridazine class, developed through phenotypic screening and structure–activity relationship optimization targeting Cryptosporidium parvum [1]. It exhibits an EC₅₀ of 0.07 µM against C. parvum in HCT‑8 intestinal epithelial cells and demonstrates in vivo oral efficacy in a mouse infection model with an ED₉₀ < 5 mg/kg BID [1]. The compound is characterized by a 4‑fluoro‑3‑(trifluoromethyl)phenyl moiety that confers enhanced potency relative to earlier analogs [1]. SLU‑10482 is intended exclusively for laboratory research applications.

Why SLU-10482 Cannot Be Replaced by Other Antiparasitic Agents – Key Differentiation Factors


Substitution of SLU-10482 with alternative anti‑Cryptosporidium compounds is inadvisable due to significant quantitative differences in potency, cardiac safety profile, and in vivo efficacy. Compared to its direct structural predecessor SLU‑2633, SLU‑10482 achieves more than twofold higher in vitro potency (EC₅₀ 0.07 µM vs. 0.17 µM) [1]. Relative to the FDA‑approved standard nitazoxanide, SLU‑10482 exhibits approximately 24‑fold greater potency [1][2]. Furthermore, SLU‑10482 demonstrates reduced hERG channel binding (Kd = 43 µM) compared to SLU‑2633, indicating a lower predicted liability for QT prolongation . These disparities are grounded in specific structural features—particularly the fluorine substitution pattern—that cannot be replicated by generic analogs. The following evidence substantiates why SLU‑10482 represents a distinct and non‑interchangeable research tool.

Quantitative Evidence for SLU-10482 Differentiation – Head‑to‑Head and Cross‑Study Comparisons


In Vitro Potency Against Cryptosporidium parvum – Direct Comparison with SLU-2633

SLU-10482 exhibits an EC₅₀ of 0.07 µM against C. parvum in HCT‑8 intestinal epithelial cells, representing a 2.4‑fold improvement in potency compared to its direct structural predecessor SLU‑2633 (EC₅₀ = 0.17 µM) [1]. This enhancement is attributed to the substitution of the 3,4‑dichlorophenyl group in SLU‑2633 with a 4‑fluoro‑3‑(trifluoromethyl)phenyl moiety [1].

Antiparasitic Cryptosporidiosis Phenotypic Screening

hERG Channel Binding Affinity – Cardiac Safety Differentiation from SLU-2633

SLU-10482 binds to the human ether‑à‑go‑go (hERG) potassium channel with a Kd of 43 µM, indicating weaker affinity and a lower predicted risk of QT prolongation compared to the analog SLU‑2633 [1]. The reduced hERG binding is a critical differentiator, as many antiparasitic chemotypes suffer from cardiac ion channel liabilities.

Cardiotoxicity hERG Safety Pharmacology

Oral In Vivo Efficacy – ED₉₀ Comparison with SLU-2633 in Mouse Cryptosporidiosis Model

SLU-10482 achieves an ED₉₀ of less than 5 mg/kg when administered orally twice daily (BID) in a Cryptosporidium‑infected mouse model, demonstrating superior in vivo efficacy compared to SLU-2633 [1]. This quantifiable improvement in oral efficacy is directly linked to the fluorine‑containing aryl tail modification [1].

In Vivo Efficacy Mouse Model Oral Bioavailability

Potency Cross‑Comparison with Nitazoxanide – Substantial Improvement Over FDA‑Approved Standard

In HCT‑8 cell‑based assays, SLU-10482 (EC₅₀ = 0.07 µM) is approximately 24‑fold more potent than nitazoxanide (EC₅₀ = 1.68 µM), the only FDA‑approved therapy for cryptosporidiosis [1][2]. This cross‑study comparison underscores the substantial potency advantage of the aryl acetamide triazolopyridazine scaffold.

Benchmarking Nitazoxanide Potency

In Vivo Oocyst Shedding Reduction – Dose‑Dependent Efficacy in Mouse Model

SLU-10482 administered orally at 5 and 15 mg/kg twice daily significantly reduces fecal oocyst counts in a mouse model of C. parvum infection [1]. The dose‑dependent reduction in parasite shedding corroborates the compound's oral bioavailability and target engagement.

Oocyst Shedding Dose‑Response In Vivo

Structural Determinant of Enhanced Potency – Fluorine Substitution

The replacement of the 3,4‑dichlorophenyl moiety in SLU-2633 with a 4‑fluoro‑3‑(trifluoromethyl)phenyl group in SLU-10482 was identified as the critical structural modification driving the 2.4‑fold potency improvement [1]. This SAR finding is supported by a series of 70 synthesized analogs that collectively demonstrate the essential role of fluorine in enhancing anti‑Cryptosporidium activity [1].

Structure–Activity Relationship Fluorine Medicinal Chemistry

Optimal Research Applications for SLU-10482 Based on Quantitative Differentiation


In Vitro Phenotypic Screening and Mechanism‑of‑Action Studies for Cryptosporidiosis

SLU-10482 is well‑suited as a high‑potency probe (EC₅₀ = 0.07 µM) for investigating Cryptosporidium biology in HCT‑8 cell‑based assays [1]. Its 2.4‑fold potency advantage over SLU-2633 and 24‑fold advantage over nitazoxanide enable the use of lower compound concentrations, minimizing off‑target effects and improving assay resolution. The compound's reduced hERG liability (Kd = 43 µM) further supports its use in panels designed to evaluate on‑target vs. off‑target contributions [1].

In Vivo Murine Cryptosporidiosis Models for Preclinical Proof‑of‑Concept

With an oral ED₉₀ < 5 mg/kg BID and demonstrated reduction in fecal oocyst shedding at 5 and 15 mg/kg, SLU-10482 is an optimal tool for establishing in vivo efficacy in C. parvum‑infected mouse models [1]. The low effective dose allows for convenient oral dosing regimens while minimizing compound consumption, making it cost‑effective for long‑term infection studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Structure–Activity Relationship (SAR) and Lead Optimization Campaigns

The well‑characterized structural differentiation—specifically the 4‑fluoro‑3‑(trifluoromethyl)phenyl substitution—positions SLU-10482 as a reference standard for medicinal chemistry efforts aimed at further optimizing anti‑Cryptosporidium activity [1]. Researchers can benchmark new analogs against SLU-10482's EC₅₀, hERG Kd, and in vivo ED₉₀ values to quantify improvements in potency, safety margin, and oral efficacy.

Cardiac Safety Profiling in Antiparasitic Drug Discovery

SLU-10482's quantifiable hERG binding data (Kd = 43 µM) makes it a valuable reference compound for assessing the cardiac ion channel liability of novel anti‑Cryptosporidium agents [1]. By comparing hERG affinities within a defined chemotype, researchers can estimate safety margins and prioritize compounds with reduced predicted QT prolongation risk.

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